Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate
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Description
“Tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 are typically hydrogen or organic groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carbamates are generally synthesized through the reaction of alcohols with isocyanates . Another common method involves the reaction of amines with organic carbonates .Molecular Structure Analysis
The molecular structure of a similar compound, “tert-butyl N-(4-bromo-3-hydroxyphenyl)carbamate”, has been described . It contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
Carbamates are involved in various chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Scientific Research Applications
Metabolism and Oxidation Studies
Research has shown that tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate undergoes oxidation processes in various species, including insects and mice. These oxidation processes involve hydroxylation of the tert-butyl groups and the N-methyl group, resulting in the formation of multiple metabolites. For instance, the metabolism of related compounds such as 3,5-di-tert.-butylphenyl N-methylcarbamate has been extensively studied in both insects and mice, revealing significant species variation in the yields of different types of oxidation products (Douch & Smith, 1971), (Douch & Smith, 1971).
Comparative Toxicity Studies
Studies have compared the toxicity of this compound derivatives with other compounds, such as Butylated hydroxytoluene (BHT), in rat hepatocytes. These studies provide insights into the comparative toxic effects and the mechanisms of toxicity at the cellular level (Nakagawa, Yaguchi, & Suzuki, 1994).
Synthesis and Organic Chemistry
The compound has also been a subject of interest in organic chemistry, particularly in the synthesis of specific carbamate derivatives. These studies explore the synthesis processes and the chemical transformations that the compound undergoes, which are vital for understanding its behavior in various applications (Yang, Pan, & List, 2009), (Guinchard, Vallée, & Denis, 2005), (Guinchard, Vallée, & Denis, 2005).
Environmental Impact and Degradation
Research on environmental aspects has also been conducted, including the identification of degradation products of related carbamates in environmental water samples. This research is crucial for understanding the environmental impact and behavior of such compounds (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).
Properties
IUPAC Name |
tert-butyl N-(3-hydroxyphenyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEYIWSHRFMESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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